An In-depth Technical Guide to N-(5-Cyanopyridin-2-YL)acetamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to N-(5-Cyanopyridin-2-YL)acetamide: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(5-Cyanopyridin-2-YL)acetamide, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a robust synthesis protocol, detailed characterization data, and its promising applications as a scaffold for enzyme inhibitors.
Introduction and Strategic Importance
N-(5-Cyanopyridin-2-YL)acetamide belongs to the class of N-acylaminopyridines, a structural motif present in a variety of biologically active molecules. The compound's architecture, featuring a pyridine ring substituted with both a cyano and an acetamide group, makes it a compelling candidate for investigation in drug discovery. The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic stability, while the cyano and acetamide functionalities provide key hydrogen bonding and electronic features for molecular recognition by biological targets.
The primary significance of the N-(5-Cyanopyridin-2-YL)acetamide core lies in its established role as a pharmacophore in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1][2][3] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes. This guide will, therefore, not only detail the fundamental chemistry of N-(5-Cyanopyridin-2-YL)acetamide but also contextualize its importance within this therapeutic area.
Chemical Structure and Physicochemical Properties
The chemical identity of N-(5-Cyanopyridin-2-YL)acetamide is defined by its unique arrangement of atoms and functional groups.
2.1. Molecular Structure
The molecule consists of a pyridine ring where the nitrogen atom is at position 1. An acetamide group is attached to the carbon at position 2, and a cyano group is attached to the carbon at position 5.
Caption: 2D Chemical Structure of N-(5-Cyanopyridin-2-YL)acetamide
2.2. Physicochemical Data
The following table summarizes the key computed and expected properties of the molecule.
| Property | Value | Source |
| IUPAC Name | N-(5-cyanopyridin-2-yl)acetamide | IUPAC Nomenclature |
| CAS Number | Not publicly assigned | - |
| Molecular Formula | C₈H₇N₃O | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or crystalline solid | Inferred from analogs[4][5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred from analogs[6] |
Synthesis of N-(5-Cyanopyridin-2-YL)acetamide
The synthesis of N-(5-Cyanopyridin-2-YL)acetamide is most logically achieved through the N-acylation of its corresponding aminopyridine precursor, 2-Amino-5-cyanopyridine. This reaction is a standard transformation in organic synthesis.
3.1. Reaction Rationale and Precursor
The starting material, 2-Amino-5-cyanopyridine (CAS: 4214-73-7), is a commercially available solid.[4][5][6][7][8][9] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[7] The acylation reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.
Caption: Synthetic workflow for N-(5-Cyanopyridin-2-YL)acetamide.
3.2. Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
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Reagents and Equipment:
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2-Amino-5-cyanopyridine (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (solvent)
-
Round-bottom flask with magnetic stirrer
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Reflux condenser
-
Standard work-up and purification glassware
-
-
Procedure:
-
To a round-bottom flask, add 2-Amino-5-cyanopyridine (1.0 eq) and dissolve it in pyridine.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield N-(5-Cyanopyridin-2-YL)acetamide.
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Structural Characterization and Validation
The identity and purity of the synthesized N-(5-Cyanopyridin-2-YL)acetamide must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and analysis of related compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the N-H proton of the amide, and the methyl protons of the acetyl group.
| Predicted ¹H Shift (ppm) | Multiplicity | Assignment |
| ~ 8.5 - 8.7 | Doublet (d) | H6 (proton adjacent to ring N) |
| ~ 8.0 - 8.2 | Doublet of Doublets (dd) | H4 (proton between cyano and acetamido-bearing carbons) |
| ~ 7.8 - 8.0 | Doublet (d) | H3 (proton adjacent to acetamido-bearing carbon) |
| ~ 9.5 - 10.5 | Broad Singlet (br s) | N-H (amide proton) |
| ~ 2.2 | Singlet (s) | CH₃ (acetyl methyl protons) |
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon environment.
| Predicted ¹³C Shift (ppm) | Assignment |
| ~ 169 | C=O (amide carbonyl) |
| ~ 152 | C2 (carbon attached to acetamide) |
| ~ 150 | C6 (carbon adjacent to ring N) |
| ~ 140 | C4 (carbon between cyano and C3) |
| ~ 118 | C≡N (nitrile carbon) |
| ~ 115 | C3 (carbon adjacent to C2) |
| ~ 108 | C5 (carbon attached to cyano group) |
| ~ 24 | CH₃ (acetyl methyl) |
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3100 | N-H | Stretching |
| 2230 - 2210 | C≡N | Stretching |
| 1700 - 1660 | C=O | Amide I band (stretching) |
| 1600 - 1475 | C=C / C=N | Aromatic ring stretching |
4.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 161.
-
Key Fragmentation Pathway: A characteristic fragmentation of N-acetyl compounds is the loss of ketene (CH₂=C=O, 42 Da), which would result in a significant fragment ion at m/z = 119, corresponding to the 2-amino-5-cyanopyridine radical cation.
Caption: Primary fragmentation pathway in EI-MS.
Applications in Drug Discovery: DPP-IV Inhibition
The structural motif of N-(5-Cyanopyridin-2-YL)acetamide is a cornerstone of several potent and selective DPP-IV inhibitors.[1][3]
5.1. Mechanism of Action
DPP-IV is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. This mechanism is particularly advantageous as it is glucose-dependent, thereby carrying a low risk of hypoglycemia.
Caption: Mechanism of DPP-IV inhibition for glycemic control.
5.2. Structural Rationale
The cyanopyridine moiety is crucial for binding to the active site of DPP-IV. The nitrile group often forms a reversible covalent bond or a strong electrostatic interaction with the catalytic serine residue (Ser630) in the enzyme's active site. The acetamide portion and the pyridine ring engage in additional hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity. The compound NVP-DPP728, which contains the 2-amino-5-cyanopyridine core, is a well-documented example of a potent and selective DPP-IV inhibitor.[1][2][3]
Safety and Handling
N-(5-Cyanopyridin-2-YL)acetamide is a research chemical and should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicity data is not available, related aromatic nitriles and amines can be harmful if swallowed, inhaled, or absorbed through the skin.[8] Assume the compound is hazardous and handle accordingly.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(5-Cyanopyridin-2-YL)acetamide is a molecule of high strategic value in medicinal chemistry. While not extensively documented as a standalone compound in public databases, its chemical synthesis is straightforward via the acylation of 2-Amino-5-cyanopyridine. Its structural and electronic properties, which can be confidently predicted and verified using standard analytical techniques, make it an exemplary scaffold for the design of DPP-IV inhibitors. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related compounds in the ongoing development of novel treatments for metabolic diseases.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]
- Supporting Information for an unspecified article. (n.d.).
- Hassan, S. Y. (1989). Reactions With 2-Amino-3,5-Dicyanopyridines. Oriental Journal of Chemistry, 5(3), 232-236.
- Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597-603.
- Balkan, B., et al. (1999). Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide)
- Royal Society of Chemistry. (n.d.). 1H Spectrum of N-(pyridin-2-yl)benzamide.
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ResearchGate. (n.d.). DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo.... Retrieved from [Link]
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Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors. Retrieved from [Link]
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